![molecular formula C8H13N3O2S B2506463 2-[(4-叔丁基-4H-1,2,4-三唑-3-基)硫代]乙酸 CAS No. 200815-93-6](/img/structure/B2506463.png)

2-[(4-叔丁基-4H-1,2,4-三唑-3-基)硫代]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

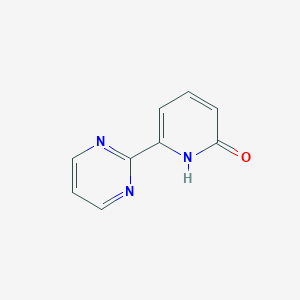

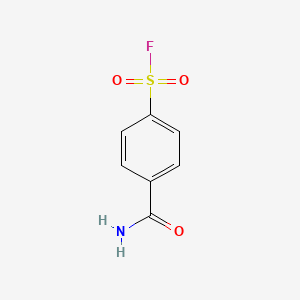

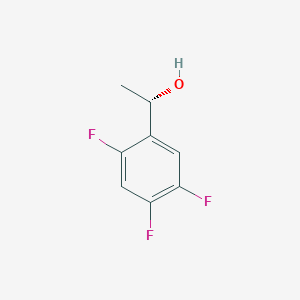

The compound 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a tert-butyl group attached to the triazole ring, which is further linked via a sulfanyl group to an acetic acid moiety.

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the amine exchange reactions of triazine derivatives with amino acids have been reported, leading to the formation of various triazin-3-ium-1(2H)-yl acetate compounds . Additionally, the synthesis of 1-acyl-4-substituted thiosemicarbazide derivatives from hydrazides of 4-(4-halogenophenyl)-4H-1,2,4-triazol-3-yl-sulfanyl acetic acid has been described, which involves the reaction with isothiocyanate and subsequent cyclization . These studies provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule. The sulfanyl group (-S-) acts as a linker between the triazole ring and the acetic acid moiety, potentially affecting the electronic properties of the compound.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. The amine exchange reaction is one such example, where triazine derivatives react with amino acids to form new compounds . The cyclization reactions of thiosemicarbazide derivatives to form compounds with two triazole rings connected by a methylenesulfanyl group have also been documented . These reactions highlight the reactivity of the triazole ring and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility of triazole derivatives in various solvents, their crystallization behavior, and their stability under different conditions are important physical properties that can be inferred from similar compounds . The antimicrobial activity of some triazole derivatives has been evaluated, indicating potential biological properties of these compounds . Additionally, the photolysis of related sulphonium salts has been studied, providing information on the photochemical behavior of triazole-containing compounds .

科学研究应用

三唑合成进展

重点介绍了合成 1,2,3-三唑的环保程序的最新进展,重点关注更可持续、更有效的方法。这些程序采用微波辐射和创新的催化剂,如根瘤菌环状 β-1,2 葡聚糖、香蕉水提取物、生物来源的环糊精和其他易于回收的材料。这些方法提供了诸如减少反应时间、简化后处理和提高产率等优势,使其有利于工业药物合成和其他应用 (de Souza 等,2019)。

三唑衍生物作为抗菌剂

1,2,3-三唑和 1,2,4-三唑杂化物对金黄色葡萄球菌的抗菌活性已得到广泛研究。这些化合物因其抑制关键细菌酶和过程(如 DNA 促旋酶、拓扑异构酶 IV 和外排泵)的能力而广为人知。一些杂化物,如 1,2,3-三唑-头孢菌素杂化物头孢曲松和 1,2,3-三唑-恶唑烷酮杂化物拉替佐利,已在临床中用于治疗细菌感染。双重或多重作用机制的潜力使这些杂化物特别有望对抗抗生素耐药菌株 (Li 和 Zhang,2021)。

作用机制

Target of Action

Similar compounds have been known to act as ligands for copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . These reactions are widely used in bioconjugation chemistry, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

As a ligand in CuAAC reactions, 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid likely facilitates the formation of triazole rings . This process involves the compound binding to a copper (I) ion, which then catalyzes the cycloaddition of an azide and an alkyne to form a triazole ring. The compound’s tert-butyl group and sulfanylacetic acid moiety may influence its binding affinity and reactivity.

Biochemical Pathways

Cuaac reactions have broad applications in biological research, including the labeling of proteins and nucleic acids, the synthesis of drug conjugates, and the creation of biomaterials . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is currently unavailable. Its water solubility suggests that it may be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid would depend on its specific biological targets. As a facilitator of CuAAC reactions, it could potentially enable the selective modification of proteins or other biomolecules, influencing their function and interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of competing ligands could influence the action, efficacy, and stability of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. For instance, the efficiency of CuAAC reactions can be affected by the pH and temperature of the reaction environment .

属性

IUPAC Name |

2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-8(2,3)11-5-9-10-7(11)14-4-6(12)13/h5H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNXWUJWDDFHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NN=C1SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)